
1-Phenylpentan-3-amine
Overview
Description
1-Phenylpentan-3-amine is a chemical compound with the molecular formula C11H17N. It is also known as alpha-ethyl-benzenepropanamine. This compound belongs to the class of phenylalkylamines, which are characterized by the presence of a phenyl group attached to an alkylamine chain. It is a primary amine and has a significant role in various chemical and biological applications .
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular function . More research is needed to fully understand these interactions.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylpentan-3-amine are not well-studied. These properties are crucial for understanding the drug’s bioavailability and its overall effect on the body.
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular level . More research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
1-Phenylpentan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines in the brain. This interaction can influence the levels of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions . Additionally, this compound can bind to trace amine-associated receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of monoamine oxidase enzymes, this compound can alter the levels of neurotransmitters, impacting cell signaling and gene expression . This compound also affects cellular metabolism by influencing the breakdown and synthesis of monoamines, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes and trace amine-associated receptors. By binding to these enzymes, this compound inhibits their activity, leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmitter signaling and altered gene expression. Additionally, this compound’s interaction with trace amine-associated receptors can modulate their activity, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to this compound has been associated with sustained changes in neurotransmitter levels and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter signaling and improve cognitive functions . At high doses, this compound can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. It interacts with enzymes such as monoamine oxidase, which catalyze the breakdown of monoamines into their respective metabolites . This interaction can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can influence its overall activity and function, particularly in the brain where it affects neurotransmitter levels .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase enzymes and trace amine-associated receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its functional sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylpentan-3-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the transaminase-mediated synthesis, where a transaminase enzyme catalyzes the transfer of an amino group to a ketone substrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of 1-phenylpentan-3-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Phenylpentan-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
1-Phenylethylamine: Similar structure but with a shorter alkyl chain.
2-Phenylpropylamine: Similar structure with a different position of the amino group.
3-Phenylpropylamine: Similar structure with a different alkyl chain length.
Uniqueness: 1-Phenylpentan-3-amine is unique due to its specific alkyl chain length and position of the amino group, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .
Properties
IUPAC Name |
1-phenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQENXHYZSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





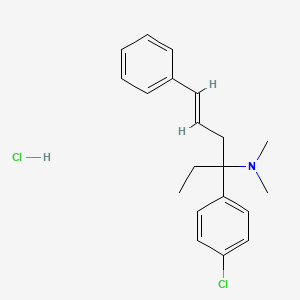
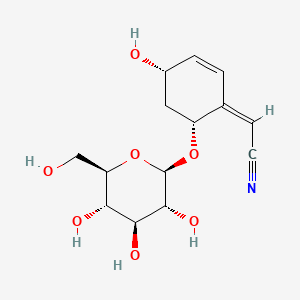
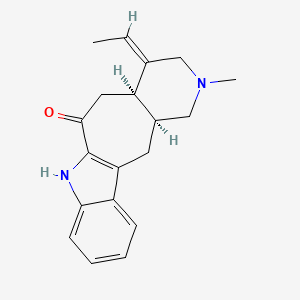
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)


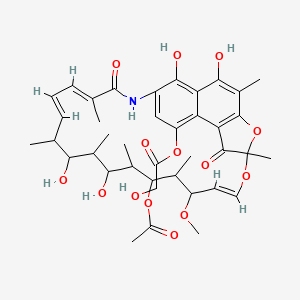
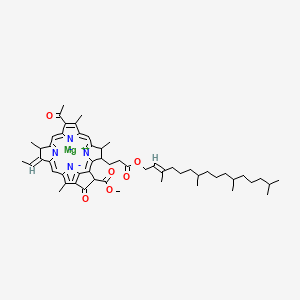
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)

